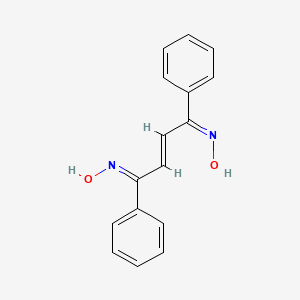

1,4-Diphenyl-but-2-ene-1,4-dione dioxime

Description

Significance of Vicinal Dioxime Ligands in Contemporary Chemical Research

Vicinal dioximes, often abbreviated as vic-dioximes, are organic compounds characterized by the presence of two oxime groups (=N-OH) on adjacent carbon atoms. Their importance in modern chemical research is substantial, primarily due to their exceptional ability to act as chelating agents for transition metal ions. nih.gov The nitrogen atoms of the oxime groups can donate their lone pair of electrons to a metal center, forming stable coordination complexes.

These metal complexes are at the forefront of various research areas. For instance, they are investigated as catalysts in a range of chemical transformations and as models for understanding biological systems. nih.gov Furthermore, the introduction of redox-active vicinal dioxime ligands into transition metal complexes can induce novel redox behaviors, making them valuable in the development of systems for substrate activation and electrocatalysis. rsc.org The versatility of vicinal dioximes also extends to their use as analytical reagents for the detection and quantification of metal ions. nih.gov

Historical Overview of Dioxime Chemistry and its Evolution

The history of coordination chemistry, the field in which dioximes play a crucial role as ligands, dates back to the 18th century with the discovery of pigments like Prussian blue. mdpi.comlibretexts.org However, a systematic understanding of the nature of these compounds began to emerge much later. The foundational work on coordination compounds was laid by Alfred Werner in the late 19th and early 20th centuries, for which he received the Nobel Prize in Chemistry in 1913. libretexts.orglibretexts.org Werner's coordination theory provided the framework for understanding how a central metal atom or ion is bonded to a surrounding array of molecules or ions, known as ligands.

Within this burgeoning field, the unique properties of dioxime compounds as ligands were discovered and elucidated by Lev Aleksandrovich Tschugaeff in the early 1900s. nih.gov His work demonstrated the special ability of certain dioximes to form highly stable and often colorful complexes with transition metals, which proved invaluable for analytical chemistry. Since then, the field of dioxime chemistry has evolved significantly, with ongoing research into the synthesis of new dioxime ligands with tailored electronic and steric properties, and the exploration of their coordination complexes for applications in areas such as materials science and medicine. nih.gov

Structural Characteristics and Stereoisomerism of 1,4-Diphenyl-but-2-ene-1,4-dione Dioxime

This compound is a specific example of a vicinal dioxime. Its fundamental properties are derived from its molecular structure.

The structure of this compound features a central four-carbon chain with a double bond between the second and third carbon atoms (a butene backbone). The first and fourth carbon atoms are each double-bonded to a nitrogen atom of an oxime group and also attached to a phenyl group.

Interactive Data Table: Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₂ | nih.gov |

| Molecular Weight | 266.29 g/mol | nih.gov |

| IUPAC Name | (NE)-N-[(E,4E)-4-hydroxyimino-1,4-diphenylbut-2-enylidene]hydroxylamine | nih.gov |

A key aspect of the structure of this compound is the potential for stereoisomerism. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. For this compound, stereoisomerism can arise from two main sources: the carbon-carbon double bond in the butene chain and the carbon-nitrogen double bonds of the oxime groups.

The C=C double bond can exist in either a cis (Z) or trans (E) configuration, dictating the relative positions of the substituents on either side of the double bond. Similarly, each C=N oxime group can exist in two stereoisomeric forms, traditionally referred to as syn and anti, depending on the spatial relationship between the hydroxyl group and the other substituent on the carbon atom. For a vicinal dioxime, this leads to the possibility of three stereoisomers based on the orientation of the oxime groups: syn (Z,Z), anti (E,E), and amphi (E,Z). nih.gov

Detailed experimental studies providing specific bond lengths, bond angles, and a definitive assignment of the predominant stereoisomer for this compound are not widely available in the public domain. However, the PubChem database provides a theoretical IUPAC name of (1E,2E,4E)-1,4-Diphenyl-2-butene-1,4-dione dioxime for one possible isomer. nih.gov This suggests a trans configuration for the central C=C double bond and for both C=N oxime groups.

Interactive Data Table: Stereochemical Descriptors for a Postulated Isomer of this compound

| Descriptor | Type | Source |

| (1E,2E,4E) | Stereoisomerism | nih.gov |

| InChI | 1S/C16H14N2O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18-20)14-9-5-2-6-10-14/h1-12,19-20H/b12-11+,17-15+,18-16+ | nih.gov |

| InChIKey | BUVQFUKVZNDQAJ-RYDNYSMWSA-N | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C(=N/O)/C=C/C(=N\O)/C2=CC=CC=C2 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(NZ)-N-[(E,4E)-4-hydroxyimino-1,4-diphenylbut-2-enylidene]hydroxylamine |

InChI |

InChI=1S/C16H14N2O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18-20)14-9-5-2-6-10-14/h1-12,19-20H/b12-11+,17-15-,18-16+ |

InChI Key |

BUVQFUKVZNDQAJ-VPFKSJBZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C=C/C(=N/O)/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C=CC(=NO)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Synthesis of 1,4-Diphenyl-but-2-ene-1,4-dione as a Precursor

The synthesis of the precursor, (E)-1,4-diaryl-2-butene-1,4-dione, is a critical first step. Various synthetic routes have been developed, with nucleophilic substitution followed by alkylative desulfonylation and oxidative coupling methods being particularly prominent.

Nucleophilic Substitution and Alkylative Desulfonylation Routes

A facile and high-yielding two-step method for the preparation of symmetric and unsymmetric (E)-1,4-diaryl-2-butene-1,4-diones has been reported. arkat-usa.orgresearchgate.net This process involves an initial nucleophilic substitution followed by a potassium carbonate-mediated alkylation and subsequent desulfonylation.

The first step is the nucleophilic substitution of α-bromoacetophenones with sodium arenesulfinates to produce β-ketosulfones. arkat-usa.org This reaction proceeds efficiently in a co-solvent of dioxane and water at room temperature. The subsequent step involves the alkylation of the formed β-ketosulfone with another α-haloacetophenone in the presence of potassium carbonate, which also mediates the final desulfonylation to yield the target (E)-1,4-diaryl-2-butene-1,4-dione. arkat-usa.org This method is advantageous due to its mild reaction conditions and the ability to produce both symmetrical and unsymmetrical products in good yields. arkat-usa.orgresearchgate.net

A representative procedure for this synthesis is the reaction of sodium arenesulfinic acid salts with substituted α-bromoacetophenones. arkat-usa.org The resulting β-ketosulfones are then reacted with α-bromoacetophenones in acetone (B3395972) with potassium carbonate at reflux, which leads to both alkylation and desulfonylation. arkat-usa.org

| Entry | Aryl Group 1 | Aryl Group 2 | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | p-Tolyl | 85 |

| 2 | Phenyl | p-Anisyl | 82 |

| 3 | p-Tolyl | p-Tolyl | 88 |

| 4 | p-Chlorophenyl | p-Chlorophenyl | 90 |

Oxidative Coupling Approaches for 1,4-Diketone Synthesis

Oxidative coupling reactions provide a direct and convergent pathway for the construction of 1,4-dicarbonyl compounds. nih.gov These methods often involve the coupling of enolates, enol silanes, or enamines.

One of the earliest and most effective methods is the oxidative coupling of ketone enolates using copper(II) chloride as a stoichiometric oxidant. nih.govacs.org This approach has been successfully applied to the dimerization of ketone enolates and can also be used for the cross-coupling of two different enolates to form unsymmetrical 1,4-diketones, although this may require an excess of one of the enolates. nih.gov

The oxidative dimerization of silyl (B83357) enol ethers, often facilitated by reagents like silver oxide, is another powerful strategy for synthesizing 1,4-diketones. acs.org More recently, visible-light-mediated photoredox catalysis has emerged as a greener alternative. For instance, the use of a photosensitizer like [Ru(bpy)3]2+ can catalyze the oxidative coupling of enamines with silyl enol ethers to produce γ-diketones under irradiation from a Xenon lamp or even sunlight. rsc.org

The Stetter reaction represents a different approach to 1,4-diketones, involving the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as cyanide or a thiazolium salt. organic-chemistry.orgnumberanalytics.com This reaction is particularly useful for generating 1,4-dicarbonyl compounds from readily available starting materials. acs.orgnih.gov

| Method | Key Reagents | Advantages | References |

|---|---|---|---|

| Enolate Dimerization | Ketone enolates, CuCl₂ | Direct, effective for symmetrical diketones | nih.govacs.org |

| Silyl Enol Ether Coupling | Silyl enol ethers, Ag₂O | Good for symmetrical diketones | acs.org |

| Photoredox Catalysis | Enamines, silyl enol ethers, [Ru(bpy)₃]²⁺, visible light | Mild conditions, uses sunlight | rsc.org |

| Stetter Reaction | Aldehydes, α,β-unsaturated ketones, thiazolium salt catalyst | Forms C-C bonds via umpolung, versatile | organic-chemistry.orgnumberanalytics.comacs.org |

Oximation Reactions for the Formation of 1,4-Diphenyl-but-2-ene-1,4-dione Dioxime

The conversion of the precursor diketone into this compound is achieved through an oximation reaction. This class of reactions involves the treatment of a carbonyl compound with hydroxylamine (B1172632) or its salt. For 1,4-diketones, this reaction can be carried out to form the corresponding dioxime. orgsyn.org

The reaction of 1,4-Diphenyl-but-2-ene-1,4-dione with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, in a suitable solvent like ethanol, is the standard procedure for this transformation. The base is necessary to liberate free hydroxylamine from its salt. The reaction mixture is typically heated to ensure the complete conversion of both carbonyl groups to oxime functionalities. The stereochemistry of the resulting dioxime (anti, amphi, or syn) can be influenced by the reaction conditions. nih.gov For vicinal dioximes, the anti-(E,E) isomer is often the most stable and is favored for its N,N-chelation capabilities in coordination chemistry. nih.gov

Chemical Modification and Functionalization of the Dioxime Scaffold

The this compound molecule presents multiple sites for chemical modification, allowing for the tuning of its electronic properties, solubility, and coordination behavior. The primary sites for functionalization are the oxime hydroxyl groups, the phenyl rings, and the alkene bridge.

Derivatization of the oxime groups can be achieved through etherification or esterification reactions. These modifications can alter the steric and electronic environment around the coordination core. Furthermore, the two oxime groups can be bridged with various linkers, such as boron compounds (e.g., BF₂⁺), to create clathrochelates, which are caged metal complexes with unique properties. nih.gov

Design Principles for Ligand Derivatization

The design of ligands based on the this compound scaffold is guided by principles aimed at controlling the coordination environment and the properties of the resulting metal complexes. Vicinal dioximes are well-established chelating agents, and their coordination chemistry has been extensively studied. nih.gov

A key design principle is the control of the stereochemistry of the dioxime groups. The anti-isomer is generally preferred for forming stable five-membered chelate rings with metal ions through the two nitrogen atoms. nih.gov The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl rings. This can influence the redox potential of the metal center in the resulting complex.

Coordination Chemistry and Complex Formation

Ligand Properties and Coordination Modes of 1,4-Diphenyl-but-2-ene-1,4-dione Dioxime

The behavior of this compound as a ligand is governed by its electronic and structural characteristics. The presence of two oxime groups separated by a but-2-ene bridge allows for several potential coordination modes.

The most probable coordination mode for this compound is as an N,N'-bidentate chelating ligand. In this arrangement, the two nitrogen atoms of the oxime groups would coordinate to a single metal center, forming a stable chelate ring. This mode of coordination is well-documented for vicinal dioximes, where the two oxime groups are attached to adjacent carbon atoms. Although the oxime groups in the title compound are separated by a C=C double bond, the flexibility of the butene backbone could still permit the formation of a stable seven-membered chelate ring with a metal ion. The stability of such a ring would be influenced by the steric hindrance from the phenyl groups and the conformational flexibility of the ligand.

The nitrogen atoms of the oxime groups in this compound are basic and can be protonated. The basicity of these nitrogen atoms is a crucial factor in the formation of metal complexes, as it influences the pH range at which complexation can occur. The protonation constants (pKa values) for this specific ligand are not experimentally determined in available literature. However, by analogy with other dioximes, it is expected that the nitrogen atoms will have pKa values in the range that allows for coordination to metal ions under moderately acidic to neutral conditions. The deprotonation of the oxime hydroxyl groups can also occur, particularly in the presence of a metal ion, leading to the formation of anionic oximato complexes. This deprotonation would enhance the donor ability of the oxygen atoms and could lead to different coordination modes or the formation of polynuclear complexes.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio, the reaction conditions, and the coordination preferences of the metal ion.

It is conceivable that this compound could form both mononuclear and multinuclear complexes. In a mononuclear complex, a single metal ion would be coordinated to one or more ligand molecules. For example, a 1:2 metal-to-ligand complex could form where two ligand molecules coordinate to a single metal ion, satisfying its coordination number.

The presence of two distinct chelation sites could also facilitate the formation of multinuclear complexes. For instance, the ligand could act as a bridging ligand, with each oxime group coordinating to a different metal ion. This could lead to the formation of dimeric or polymeric structures. The formation of such multinuclear species would be highly dependent on the reaction stoichiometry and the nature of the metal ion.

Based on the known coordination chemistry of dioximes, this compound is expected to form stable complexes with a variety of d-block transition metal ions.

Ni(II), Pd(II), and Pt(II): These square-planar d⁸ metal ions are well-known to form stable, often brightly colored, complexes with vicinal dioximes. It is highly probable that they would also form stable square-planar complexes with this compound, likely with a 1:2 metal-to-ligand stoichiometry.

Co(II/III): Cobalt is known to form stable octahedral complexes with dioximes in both its +2 and +3 oxidation states. The resulting complexes, often referred to as cobaloximes, are of interest as models for Vitamin B12.

Cu(II): Copper(II) typically forms square-planar or distorted octahedral complexes. It is expected to form stable complexes with this ligand, potentially with varying stoichiometries and geometries.

Zn(II): As a d¹⁰ ion, Zinc(II) is flexible in its coordination geometry, commonly adopting tetrahedral or octahedral arrangements. It would likely form colorless, diamagnetic complexes with this compound.

Ti(IV) and Sn(IV): These d⁰ metal ions are hard Lewis acids and would be expected to coordinate preferentially with the oxygen atoms of the oxime groups, possibly after deprotonation. The resulting complexes would likely be octahedral.

A hypothetical data table summarizing the potential complexes is presented below. It is important to reiterate that this data is predictive and not based on experimental findings for this specific ligand.

| Metal Ion | Predicted Stoichiometry (M:L) | Predicted Geometry | Predicted Color |

| Ni(II) | 1:2 | Square Planar | Red/Orange/Yellow |

| Pd(II) | 1:2 | Square Planar | Yellow/Orange |

| Pt(II) | 1:2 | Square Planar | Yellow/Orange |

| Co(II) | 1:2 | Octahedral | Brown/Red |

| Co(III) | 1:2 | Octahedral | Yellow/Orange |

| Cu(II) | 1:1 or 1:2 | Square Planar/Octahedral | Blue/Green |

| Zn(II) | 1:1 or 1:2 | Tetrahedral/Octahedral | Colorless |

| Ti(IV) | 1:2 | Octahedral | Colorless/Yellow |

| Sn(IV) | 1:2 | Octahedral | Colorless |

Geometrical Structures and Conformational Analysis of Dioxime Complexes

The geometrical structure of the metal complexes of this compound would be dictated by the coordination number and electronic configuration of the central metal ion. As mentioned, square planar, tetrahedral, and octahedral geometries are all plausible.

In square planar complexes of Ni(II), Pd(II), and Pt(II), the two ligand molecules would likely be arranged in a trans configuration to minimize steric repulsion between the phenyl groups. In octahedral complexes, various isomers (cis/trans, fac/mer) could be possible, with the thermodynamically most stable isomer being favored.

Square Planar Geometries

Complexes of this compound with d⁸ metal ions, such as Nickel(II), are known to adopt a square planar geometry. nih.gov In these complexes, two deprotonated ligand molecules coordinate to the central metal ion in a trans configuration, forming a [M(L)₂] type complex. The planarity of the complex is a consequence of the electronic configuration of the metal ion and the strong field nature of the dioxime ligand.

The crystal structures of analogous square planar nickel(II) complexes with other vic-dioximes reveal a diamagnetic, low-spin Ni(II) center. nih.govrsc.org This arrangement is stabilized by the strong antiferromagnetic coupling between the two ligand π-radicals. nih.gov The Ni-N bond lengths in these types of complexes are typically in the range of 1.85–1.93 Å, which is characteristic of square-planar low-spin Ni(II) ions. rsc.org

Table 1: Representative Spectroscopic Data for Square Planar Ni(II) Dioxime Complexes

| Complex Type | UV-Vis Absorption (λₘₐₓ, nm) | Assignment | Reference |

| [Ni(L)₂] (L = vic-dioxime) | ~357 | MLCT | rsc.org |

| [Ni(L)₂] (L = vic-dioxime) | 360-420 | LMCT | researchgate.net |

Note: Data presented is for analogous vic-dioxime complexes due to the lack of specific data for this compound complexes.

Octahedral Geometries

While square planar geometries are common for d⁸ metals, this compound can also participate in the formation of octahedral complexes, particularly with metal ions that favor a coordination number of six, such as Cobalt(II) and Chromium(III). In these instances, the ligand may coordinate in a bidentate fashion, with additional coordination sites on the metal ion being occupied by other ligands, such as water or ammonia.

For example, octahedral complexes of other vic-dioximes have been synthesized and characterized. sigmaaldrich.com The geometry around the metal center in these complexes is often distorted from a perfect octahedron due to the steric and electronic constraints imposed by the chelating ligand.

Intramolecular Hydrogen Bonding in Complex Stabilization

The formation of this intramolecular hydrogen bond is influenced by several factors, including the nature of the metal ion, the substituents on the dioxime ligand, and the solvent environment. In some cases, the proton of the hydrogen bond can be replaced by other moieties, such as BF₂⁺, further encapsulating the metal ion. The strength of this intramolecular hydrogen bond can be studied using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfu-berlin.depsu.edu

Electronic Interactions within Metal-Dioxime Complexes

The electronic properties of metal complexes with this compound are dictated by a combination of ligand field effects and charge transfer transitions.

Ligand-to-Metal Charge Transfer Mechanisms

Ligand-to-metal charge transfer (LMCT) is a significant electronic transition observed in the UV-Vis spectra of these complexes. libretexts.org This process involves the excitation of an electron from a high-energy, ligand-based molecular orbital to a lower-energy, metal-based d-orbital. For LMCT to occur, the ligand must possess easily oxidizable groups (the deprotonated oxime groups in this case) and the metal must be in a relatively high oxidation state or be easily reducible.

These LMCT bands are typically intense and can be observed in the visible or near-UV region of the spectrum. researchgate.net The energy of the LMCT band is sensitive to the nature of the metal ion and the substituents on the ligand. For instance, in analogous Ni(II) dithiolate complexes, LMCT bands are observed at 316-334 nm. rsc.org The study of these charge transfer bands provides valuable insight into the electronic structure and bonding within the complex.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for 1,4-Diphenyl-but-2-ene-1,4-dione dioxime is not publicly available, analysis of its dione (B5365651) precursor, trans-1,4-diphenyl-2-butene-1,4-dione, provides valuable insights into the expected molecular framework. The Cambridge Crystallographic Data Centre (CCDC) holds the crystal structure data for this precursor, which reveals key structural parameters nih.gov. The conversion of the dione to the dioxime introduces hydroxyl groups, which significantly influences the crystal packing and intermolecular interactions.

The primary intermolecular interaction expected in the crystal structure of this compound is the classical O-H···N hydrogen bond. This interaction would likely lead to the formation of centrosymmetric dimers, a common motif in the crystal structures of oximes.

Beyond this primary interaction, several non-classical hydrogen bonds are also anticipated to play a role in stabilizing the crystal lattice:

C-H···O Interactions: Hydrogen atoms of the phenyl rings and the butene backbone can form weak hydrogen bonds with the oxygen atoms of the oxime groups.

π···π Stacking: The phenyl rings of adjacent molecules may engage in π-stacking interactions, further influencing the supramolecular assembly.

The interplay of these various hydrogen bonding and stacking interactions would define the intricate three-dimensional architecture of the compound in the solid state.

Vibrational Spectroscopy (FTIR)

The infrared spectrum of this compound is expected to be dominated by the vibrational modes of the oxime and the central α,β-unsaturated system.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

| O-H (Oxime) | Stretching (hydrogen-bonded) | ~3250 | researchgate.netcdnsciencepub.com |

| C-H (Aromatic) | Stretching | 3100-3000 | |

| C-H (Olefinic) | Stretching | 3050-3000 | |

| C=N (Oxime) | Stretching | ~1640 | cdnsciencepub.com |

| C=C (Olefinic) | Stretching | ~1620 | |

| C=C (Aromatic) | Stretching | 1600-1450 | |

| O-H (Oxime) | In-plane bending | ~1300 | cdnsciencepub.com |

| N-O (Oxime) | Stretching | ~920 | researchgate.netcdnsciencepub.com |

| C-H (Aromatic) | Out-of-plane bending | 770-730 and 710-690 | |

| C-H (Olefinic, trans) | Out-of-plane bending | ~965 |

Table 1: Predicted Characteristic FTIR Frequencies for this compound.

The broad O-H stretching band around 3250 cm⁻¹ is indicative of intermolecular hydrogen bonding. The C=N stretch of the oxime is a key characteristic band, though its intensity can be variable. The N-O stretch is also a useful diagnostic peak. The out-of-plane bending modes for the monosubstituted phenyl rings provide strong evidence for this substitution pattern.

When this compound acts as a ligand in metal complexes, shifts in its vibrational frequencies can provide evidence of coordination. The most significant changes are expected for the C=N and N-O stretching modes. Coordination through the nitrogen atom of the oxime group typically leads to a shift in the ν(C=N) frequency. The direction and magnitude of this shift depend on the metal and the nature of the bonding. Similarly, the ν(N-O) frequency is also sensitive to coordination and can shift to either higher or lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Although experimental NMR data for this compound are not available in the public domain, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its structure and data from analogous compounds. The molecule is expected to exist as different stereoisomers (E,E), (E,Z), and (Z,Z) with respect to the C=N double bonds, which would result in different NMR spectra. For the purpose of this prediction, the (E,E) isomer is considered.

Predicted ¹H NMR Spectrum:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -OH (oxime) | 10.0 - 12.0 | Singlet (broad) | - |

| Phenyl-H (ortho) | 7.6 - 7.8 | Multiplet | - |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | - |

| =CH- (butene) | 6.8 - 7.2 | Singlet or AB quartet | - |

Table 2: Predicted ¹H NMR Data for (E,E)-1,4-Diphenyl-but-2-ene-1,4-dione dioxime.

The oxime protons are expected to be significantly deshielded and appear as a broad singlet. The protons of the phenyl groups will appear in the aromatic region, with the ortho protons likely being the most deshielded due to the proximity of the oxime group. The two olefinic protons of the central butene unit are chemically equivalent in the symmetrical (E,E) isomer and would be expected to appear as a singlet. However, restricted rotation or other conformational effects could potentially make them magnetically non-equivalent, leading to an AB quartet.

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (oxime) | 150 - 160 |

| Phenyl-C (ipso) | 130 - 135 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| =CH- (butene) | 128 - 135 |

Table 3: Predicted ¹³C NMR Data for (E,E)-1,4-Diphenyl-but-2-ene-1,4-dione dioxime.

The carbon of the C=N double bond is expected to be the most downfield signal in the spectrum, with the exception of any carbon in a very electron-poor environment. The aromatic and olefinic carbons will resonate in a similar region of the spectrum, and their specific assignments would typically require two-dimensional NMR experiments. The chemical shifts of carbons in α,β-unsaturated systems are influenced by the electron-withdrawing or -donating nature of the substituents netlify.app.

Proton and Carbon-13 Chemical Shift Analysis in Solution

Proton (¹H) NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, the vinylic protons of the butene backbone, and the hydroxyl protons of the oxime groups. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The two olefinic protons on the central double bond (-CH=CH-) would give rise to signals in the vinylic region, typically around δ 6.0-7.0 ppm. The chemical shift and coupling constant of these protons would be indicative of the E (trans) or Z (cis) configuration of the double bond. The protons of the oxime hydroxyl groups (-NOH) are expected to be observed as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature, but typically appearing in the δ 9.0-12.0 ppm region.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the phenyl rings would resonate in the aromatic region (δ 120-140 ppm). The carbons of the C=NOH groups would be found further downfield, likely in the δ 150-160 ppm range, which is characteristic for oxime carbons. The olefinic carbons (-CH=CH-) would have signals in the δ 120-140 ppm region, potentially overlapping with the aromatic signals. Distinguishing between different isomers can be facilitated by detailed 2D NMR experiments like HSQC and HMBC which correlate proton and carbon signals nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for the functional groups present.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 (multiplet) | 120 - 140 |

| Olefinic C-H | 6.0 - 7.0 (doublet) | 120 - 140 |

| C=N | - | 150 - 160 |

| N-OH | 9.0 - 12.0 (broad singlet) | - |

Investigation of Protonation Effects and Isomeric Forms

The presence of oxime groups in this compound allows for the existence of different stereoisomers. The C=N double bonds can exist in either E or Z configurations, leading to the possibility of (E,E), (Z,Z), and (E,Z) isomers with respect to the oxime groups. The central C=C double bond can also exhibit cis/trans isomerism. The IUPAC name for one of the likely isomers is (1E,2E,4E)-1,4-Diphenyl-2-butene-1,4-dione dioxime nih.gov. NMR spectroscopy is a powerful tool to distinguish between such isomers, as the chemical shifts of the protons and carbons adjacent to the C=N bonds would be different for each isomeric form pearson.com.

Protonation of the molecule, likely at the nitrogen atoms of the oxime groups, would have a significant effect on the electronic structure and, consequently, the NMR and UV-Vis spectra. Protonation would lead to a downfield shift of the signals for the protons and carbons near the protonation site due to the increased positive charge density. The study of spectral changes upon addition of acid can thus provide information about the basicity of the different nitrogen atoms and the stability of the resulting conjugate acids.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the extensive conjugated system that includes the phenyl rings, the olefinic double bond, and the C=N bonds of the oxime groups.

Electronic Transitions and their Correlation with Coordination Environment

The parent compound, trans-1,4-Diphenyl-2-butene-1,4-dione, exhibits strong UV absorption due to its conjugated system nist.govnih.gov. The conversion of the ketone groups to oxime groups in this compound is expected to modify the electronic transitions. Oximes typically show absorption bands in the UV region researchgate.net. The extended conjugation in the dioxime is likely to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to simpler, non-conjugated oximes.

The coordination of metal ions to the oxime groups would act as a Lewis acid, influencing the energy of the molecular orbitals. This coordination is expected to cause a shift in the absorption bands researchgate.net. The nature and magnitude of this shift can provide insights into the strength and geometry of the metal-ligand interaction. For instance, the formation of a coordination complex often leads to a more rigid and planar structure, which can enhance the extent of conjugation and result in a further bathochromic shift. The color of transition metal complexes is a result of d-d electronic transitions, which are often weak but can be observed in the visible region of the spectrum libretexts.orgyoutube.com.

Table 2: Expected UV-Vis Absorption Data for this compound Note: These are expected absorption regions based on the structure and data for related compounds.

| Transition | Expected Wavelength (λmax, nm) | Associated Structural Feature |

|---|---|---|

| π → π | 250 - 350 | Conjugated system (phenyl, C=C, C=N) |

| n → π | > 300 (weak) | C=N oxime group |

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Pathways

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• at m/z 266, corresponding to its molecular weight nih.gov. The fragmentation of this molecular ion would be influenced by the presence of the stable phenyl groups, the central double bond, and the oxime functionalities.

Based on general principles of mass spectrometry for ketones and oximes, several fragmentation pathways can be proposed libretexts.orgmiamioh.edu. Alpha-cleavage adjacent to the C=N bonds is a likely fragmentation route. This could involve the loss of a phenyl radical (C₆H₅•, 77 u) or a benzoyl-like fragment. Fragmentation of α,β-unsaturated ketones often involves cleavage of the bonds adjacent to the carbonyl group nih.govresearchgate.net. For the dioxime, cleavage could be initiated at the C-C bond between the phenyl ring and the C=N group or at the C-C bond of the butene chain.

The fragmentation of the related precursor, trans-1,4-diphenyl-2-butene-1,4-dione, would likely proceed via loss of a benzoyl radical ([C₆H₅CO]•, 105 u) or a phenyl radical. For the dioxime, analogous fragmentations involving the C=NOH group are anticipated.

Table 3: Potential Mass Spectrometry Fragments for this compound Note: These are potential fragments based on the structure and known fragmentation patterns of related compounds.

| m/z | Possible Fragment Ion | Proposed Loss from Molecular Ion (m/z 266) |

|---|---|---|

| 249 | [M - OH]⁺ | •OH (17 u) |

| 189 | [M - C₆H₅]⁺ | •C₆H₅ (77 u) |

| 161 | [M - C₆H₅CO]⁺ (analogue) | •C₆H₅CNO (119 u) |

| 105 | [C₆H₅CO]⁺ | •C₉H₉N₂O (161 u) |

| 77 | [C₆H₅]⁺ | •C₁₀H₉N₂O₂ (189 u) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and geometry of molecules. Its balance between accuracy and computational cost makes it particularly suitable for studying relatively large molecules like 1,4-Diphenyl-but-2-ene-1,4-dione dioxime.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing nitrogen and oxygen, a common and effective choice is the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a robust description of electron correlation effects.

The selection of the basis set is also important. A frequently used basis set for molecules of this size is the 6-311++G(d,p). clinicsearchonline.org This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and the delocalized π-system of the phenyl rings and the butene backbone. For more demanding calculations, larger basis sets like the correlation-consistent cc-pVTZ may be employed to achieve higher accuracy. researchgate.netnih.gov

The choice of functional and basis set is often validated by comparing calculated properties with available experimental data for related structures. The combination of B3LYP with 6-311++G(d,p) has been shown to provide reliable geometric parameters and vibrational frequencies for similar organic compounds. clinicsearchonline.org

Prediction of Spectroscopic Parameters (e.g., IR Frequencies)

One of the significant applications of DFT is the prediction of spectroscopic parameters, such as infrared (IR) frequencies. Following the geometry optimization of this compound using a selected functional and basis set, the vibrational frequencies can be calculated. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This discrepancy often leads to a systematic overestimation of the calculated vibrational wavenumbers by DFT methods. semanticscholar.org To improve the agreement with experimental data, the computed frequencies are often scaled by an empirical scaling factor, which depends on the level of theory used. For B3LYP/6-31G(d), this factor is around 0.96.

The predicted IR spectrum provides valuable information for the interpretation of experimental spectra. For instance, the characteristic vibrational modes of this compound, such as the C=N stretching of the oxime groups, the N-O stretching, the C=C stretching of the butene backbone, and the various modes of the phenyl rings, can be assigned based on the calculated vibrational modes. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. semanticscholar.orgmdpi.com

Table 1: Illustrative Predicted vs. Experimental IR Frequencies for Key Functional Groups This table presents hypothetical data for illustrative purposes, based on typical results for similar compounds, as specific experimental data for this compound is not readily available in the searched literature.

| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (oxime) | 3300 - 3400 | 3150 - 3600 |

| C-H Stretch (aromatic) | 3050 - 3150 | 3000 - 3100 |

| C=N Stretch (oxime) | 1620 - 1650 | 1620 - 1690 |

| C=C Stretch (alkene) | 1600 - 1630 | 1600 - 1680 |

| C=C Stretch (aromatic) | 1450 - 1600 | 1450 - 1600 |

| N-O Stretch (oxime) | 930 - 960 | 930 - 960 |

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. wikipedia.orguni-rostock.de This theory is based on the topology of the electron density, ρ(r), a quantum observable.

The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. These points are classified by their rank and signature. For instance, a (3, -1) critical point, known as a bond critical point (BCP), is found between two bonded atoms. The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond.

Key topological parameters at the BCP include:

The electron density (ρ(r_b)) : A higher value indicates a stronger bond.

The Laplacian of the electron density (∇²ρ(r_b)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r_b) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r_b) > 0).

The total energy density (H(r_b)) : The sign of H(r_b) can also indicate the nature of the interaction, with negative values suggesting a degree of covalent character.

For this compound, QTAIM analysis would be applied to the DFT-calculated electron density to characterize the various bonds, including the C-C and C=C bonds in the butene backbone and phenyl rings, the C=N and N-O bonds of the oxime functionalities, and potential intramolecular hydrogen bonds involving the oxime hydroxyl groups.

Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound This table presents hypothetical data for illustrative purposes, based on typical QTAIM results for similar chemical bonds.

| Bond | Electron Density (ρ(r_b)) (a.u.) | Laplacian (∇²ρ(r_b)) (a.u.) | Total Energy Density (H(r_b)) (a.u.) |

| C=C (alkene) | ~0.30 | < 0 | < 0 |

| C-C (phenyl) | ~0.27 | < 0 | < 0 |

| C=N (oxime) | ~0.35 | < 0 | < 0 |

| N-O (oxime) | ~0.25 | > 0 | < 0 |

| O-H···N (intramolecular H-bond) | ~0.02 | > 0 | > 0 |

Thermodynamic Analysis of Complexation

This compound, with its two oxime groups, has the potential to act as a chelating ligand, forming complexes with various metal ions. Computational chemistry provides a powerful means to investigate the thermodynamics of these complexation reactions.

Calculation of Stability Constants and Binding Energies

The binding energy (ΔE_bind) of a complex formed between the ligand (L) and a metal ion (M) can be calculated as the difference between the total energy of the complex (E_ML) and the sum of the energies of the isolated ligand (E_L) and metal ion (E_M):

ΔE_bind = E_ML - (E_L + E_M)

A more negative binding energy indicates a more stable complex. These calculations are typically performed using DFT, ensuring that the geometries of the ligand, metal ion, and the resulting complex are fully optimized.

The stability constant (K_stab) is related to the Gibbs free energy of complexation. While direct calculation of K_stab is complex, the relative stabilities of different metal complexes with the same ligand can be reliably predicted by comparing their binding energies.

Enthalpy and Gibbs Free Energy Changes of Complex Formation

A more complete thermodynamic description requires the calculation of the changes in enthalpy (ΔH) and Gibbs free energy (ΔG) for the complex formation reaction. These can be obtained from the calculated electronic energies and the results of the frequency calculations.

The change in enthalpy (ΔH) is given by:

ΔH = ΔE_elec + ΔE_ZPE + ΔE_vib + ΔE_rot + ΔE_trans + Δ(PV)

where ΔE_elec is the change in electronic energy, ΔE_ZPE is the change in zero-point vibrational energy, and the subsequent terms are the changes in vibrational, rotational, and translational thermal energies. The Δ(PV) term is often approximated as ΔnRT.

The change in Gibbs free energy (ΔG) is calculated as:

ΔG = ΔH - TΔS

where T is the temperature and ΔS is the change in entropy, which is also obtained from the statistical mechanics calculations based on the vibrational frequencies and moments of inertia. A negative ΔG indicates a spontaneous complexation reaction under the given conditions. These calculations are crucial for understanding the selectivity of the ligand for different metal ions and for designing new ligands with enhanced binding properties.

Molecular Orbital Analysis and Chemical Reactivity Descriptors

Molecular orbital theory provides a framework for understanding the distribution of electrons in a molecule and identifying the key orbitals involved in chemical reactions. From the energies of these orbitals, several chemical reactivity descriptors can be calculated, offering a quantitative measure of a molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself. It is calculated as the negative of the mean of the HOMO and LUMO energies.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as half the energy of the HOMO-LUMO gap.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

The following table illustrates how these indices would be calculated from the hypothetical HOMO and LUMO energies.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |

Semi-Empirical Molecular Orbital Methods in Dioxime Ligand Studies

Semi-empirical methods, which are based on the Hartree-Fock formalism but include some empirical parameters to simplify calculations, are valuable tools for studying large molecules like dioxime ligands. dergipark.org.tr These methods, such as AM1, PM3, and PM6, offer a balance between computational cost and accuracy, making them suitable for initial structural optimizations and electronic property estimations of complex systems. dergipark.org.trmpg.de

In a computational investigation of a related vic-dioxime, 1-(2,6-Dimethylphenylamino)propane-1,2-dione dioxime, and its nickel(II) complex, researchers employed semi-empirical, Hartree-Fock (HF), and Density Functional Theory (DFT) methods. dergipark.org.tr The study aimed to evaluate the structural and bonding characteristics of the ligand and its complex. dergipark.org.tr

The results indicated that for the free ligand, all tested semi-empirical methods (AM1, PM3, and PM6) provided a suitable optimized structure. dergipark.org.tr However, for the more complex nickel(II) coordination compound, only the PM6 method yielded successful results, highlighting the importance of method selection for different molecular systems. dergipark.org.tr When comparing the computational methods, DFT calculations generally produced bond parameters with smaller errors compared to the semi-empirical and HF methods when referenced against experimental X-ray diffraction data. dergipark.org.tr

Such studies underscore the utility of semi-empirical methods for providing initial insights into the geometry and properties of dioxime ligands. dergipark.org.trresearchgate.net They serve as a rapid and efficient first step before undertaking more computationally intensive ab initio or DFT calculations for a more refined understanding of the electronic structure. mpg.de

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry of 1,4-Diphenyl-but-2-ene-1,4-dione Dioxime and its Metal Complexes

Currently, there are no published cyclic voltammograms for this compound or its metallic derivatives. However, based on analogous compounds, a hypothetical cyclic voltammogram would likely exhibit characteristics of both the conjugated ene-dione system and the vicinal dioxime moieties.

The electrochemical response of the free ligand would be expected to show reduction peaks corresponding to the sequential electron uptake by the conjugated system. The presence of two oxime groups in a vicinal arrangement, as seen in similar structures like benzil (B1666583) dioxime, suggests that these groups will also be electroactive. The reduction of the C=N-OH groups is a known process.

For its metal complexes, the cyclic voltammogram would become more complex. The redox behavior would be influenced by the nature of the central metal ion. researchgate.net One would anticipate observing redox couples (both oxidation and reduction peaks) attributable to the metal center (e.g., M(II)/M(I) or M(II)/M(III) transitions). The precise potentials of these metal-centered processes would be highly dependent on the coordination environment provided by the dioxime ligand. Furthermore, the ligand-based redox features might be shifted to different potentials upon coordination to a metal ion, reflecting the electronic influence of the metal.

Investigation of Oxidation and Reduction Potentials

Specific oxidation and reduction potentials for this compound are not available in the current body of scientific literature. For a molecule with this structure, one can anticipate several redox processes.

Reduction Potentials: The reduction process would likely involve the conjugated π-system of the but-2-ene-1,4-dione backbone and the two oxime functionalities. The extended conjugation provided by the phenyl rings would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby making the reduction more favorable (occur at less negative potentials) compared to non-conjugated analogues. Computational studies on similar conjugated systems, such as 1,4-dinitro-1,3-butadiene, have shown that the introduction of electron-withdrawing groups significantly lowers the LUMO energy. nih.gov The oxime groups themselves are reducible, and their proximity might lead to cooperative effects.

Oxidation Potentials: The oxidation of the dioxime would likely involve the oxime groups. The nitrogen lone pairs and the O-H bonds are potential sites for electron removal. The potential required for this oxidation would be influenced by the electronic nature of the rest of the molecule.

For metal complexes, the redox potentials would be a convolution of metal-centered and ligand-centered processes. The coordination of the dioxime to a metal ion can stabilize or destabilize certain oxidation states of the metal, thus shifting the metal's redox potentials. Conversely, the metal ion will influence the electron density on the ligand, affecting its oxidation and reduction potentials. For instance, in some metal complexes with redox-active ligands, the oxidation can be ligand-based. frontiersin.org

Mechanism of Electron Transfer and its Relationship to Molecular Structure

The mechanism of electron transfer in this compound is intrinsically linked to its molecular structure, which features a conjugated system and two vicinal oxime groups.

Upon reduction, the initial electron transfer is likely to be into the extended π-system of the molecule, which includes the phenyl rings, the carbon-carbon double bond, and the carbon-nitrogen double bonds of the oxime groups. The planarity of the conjugated system would facilitate delocalization of the incoming electron, stabilizing the resulting radical anion. The electron transfer process could proceed in multiple steps, with the second electron transfer potentially occurring at a more negative potential.

In metal complexes, the electron transfer mechanism can be more varied. It could involve a direct electron transfer to or from the metal center, or it could be a ligand-mediated process where the electron is first accepted by the ligand's π-system before being transferred to the metal, or vice versa. The nature of the metal-ligand bonding (covalent vs. ionic character) and the orbital overlap between the metal d-orbitals and the ligand's π-orbitals would be critical in determining the preferred pathway. nih.gov

Role of Oxime Moiety as an Electron Sink/Reservoir

The oxime functional group (C=N-OH) is known to be redox-active and can act as an electron sink or reservoir in electrochemical reactions. The C=N double bond is an electrophilic center that can accept an electron, leading to the formation of a radical anion.

When coordinated to a metal center, the oxime groups can play a crucial role in mediating electron transfer. They can act as a "buffer" for electron density, accepting electrons from the electrode and then transferring them to the metal center, or vice versa. This property is particularly important in the catalytic activity of some metal complexes where the ligand framework needs to accommodate changes in electron density during the catalytic cycle. The delocalization of an accepted electron across the entire conjugated ligand, including the oxime groups, would stabilize the reduced state, making the ligand an effective electron reservoir.

Advanced Applications and Research Frontiers

Catalytic Applications of 1,4-Diphenyl-but-2-ene-1,4-dione Dioxime Complexes

The unique electronic and structural properties of metal complexes derived from this compound and its analogues make them promising candidates for various catalytic applications. Research in this area is particularly focused on their ability to facilitate challenging chemical reactions such as hydrogen evolution and their potential as carriers for molecular oxygen.

Hydrogen Evolution Catalysis

Complexes of cobalt with diimine-dioxime ligands, a class to which this compound belongs, have emerged as a significant area of research for the catalytic production of hydrogen from water. These complexes are particularly noteworthy for their stability and efficiency in mediating the hydrogen evolution reaction (HER).

The catalytic mechanism of these cobalt diimine-dioxime complexes is understood to proceed through a series of proton-coupled electron transfer steps. A key feature of this process is the involvement of the oxime bridge, which can act as a proton relay, mimicking the function of the active sites in hydrogenase enzymes. nih.govacs.org This intramolecular proton transfer facilitates the formation of a Co(II)-hydride intermediate, which is a critical step in the catalytic cycle. The subsequent reaction of this hydride species leads to the generation of molecular hydrogen. princeton.edu

One of the significant advantages of these diimine-dioxime complexes over first-generation catalysts like cobaloximes is their enhanced stability, particularly in acidic conditions. nih.govacs.org The tetradentate nature of the diimine-dioxime ligand provides a robust coordination environment around the cobalt center, preventing degradation. nih.gov This stability is crucial for the development of durable catalytic systems.

While specific performance data for complexes of this compound are not extensively reported, the broader class of cobalt diimine-dioxime complexes has been shown to operate at modest overpotentials. For example, a molecular-based electrode featuring an immobilized diimine-dioxime cobalt catalyst demonstrated an onset potential for hydrogen evolution of 350 mV versus the reversible hydrogen electrode (RHE) in a pH 4.5 acetate (B1210297) buffer. nih.gov Furthermore, such immobilized catalysts have shown remarkable stability, achieving over 50,000 turnovers without significant deactivation. nih.gov

The catalytic performance of these complexes is influenced by the electronic properties of the ligand. The presence of phenyl groups in this compound is expected to modulate the redox potential of the cobalt center, thereby influencing the overpotential and turnover frequency of the hydrogen evolution reaction. Further research into complexes of this specific ligand is anticipated to provide deeper insights into these structure-activity relationships.

Role as Dioxygen Carriers in Chemical Processes

The ability of transition metal complexes to reversibly bind molecular oxygen is a fundamental process in both biological systems, such as in hemoglobin and myoglobin, and in industrial catalysis. Cobalt(II) complexes, in particular, have been extensively studied for their capacity to act as synthetic oxygen carriers.

Complexes of cobalt(II) with oxime-containing Schiff bases have been shown to react with molecular oxygen in solution. mdpi.com The binding of dioxygen to the cobalt center can lead to the formation of superoxo or peroxo adducts, depending on the specific ligand environment and reaction conditions. marquette.edu In the case of some cobalt(II) complexes with oxime-containing ligands, the uptake of oxygen has been observed to be practically irreversible, leading to the formation of stable Co(III) complexes with a μ-peroxo-μ-hydroxo bridge between two cobalt centers. mdpi.com

The thermodynamic parameters for dioxygen binding to cobalt(II) complexes with non-innocent ligands, which share some electronic features with dioximes, have been investigated. These studies provide insights into the factors that govern the affinity of the metal center for oxygen. nih.govresearchgate.net The electronic properties of the ligand, including the presence of electron-donating or electron-withdrawing groups, can significantly influence the thermodynamics of oxygen binding. The phenyl groups in this compound would likely influence the electron density at the cobalt center and thus its oxygen affinity.

The potential for reversible oxygen binding in complexes of this compound opens up possibilities for their use as oxygen carriers in various chemical processes. This could include applications in oxidation catalysis, where the controlled delivery of oxygen is required, or in oxygen sensing technologies. Further studies are needed to quantify the thermodynamics and kinetics of dioxygen binding to cobalt(II) complexes of this specific ligand to fully assess their potential in these areas.

Development in Material Science and Sensor Technologies

The rich coordination chemistry and tunable electronic properties of this compound complexes make them attractive building blocks for new materials with applications in electronics and optics.

Application in Electrooptical Devices and Pigments

Metal complexes have long been utilized as pigments due to their vibrant colors and high stability. The color of these complexes arises from electronic transitions, typically d-d transitions or charge-transfer bands, which can be tuned by modifying the metal ion and the ligand structure. Metal complexes of oximes are a known class of pigments. researchgate.net For instance, nickel(II) complexes of certain vic-dioximes are known for their characteristic colors and have been investigated for their pigmentary properties. The introduction of phenyl groups in the ligand, as in this compound, can enhance the lightfastness and thermal stability of the resulting pigments.

Beyond their use as traditional pigments, the electronic properties of these complexes suggest potential applications in electro-optical devices. The ability to modulate the electronic structure through the choice of metal and ligand substituents could allow for the design of materials with specific light-absorbing or light-emitting properties that can be controlled by an external electric field.

Use as Electroluminescent Substances

Luminescent transition metal complexes are at the core of organic light-emitting diode (OLED) technology. mdu.ac.inresearchgate.netresearchgate.net These materials can convert electrical energy into light with high efficiency. The luminescence in these complexes often arises from phosphorescence, a process that is facilitated by the presence of a heavy metal atom which promotes intersystem crossing from singlet to triplet excited states. jmaterenvironsci.com

Iridium(III) complexes are particularly well-suited for OLED applications due to their high phosphorescence quantum yields and tunable emission colors. 160.153.132rsc.orgnih.govmdpi.comdntb.gov.ua While research has predominantly focused on complexes with polypyridyl and related ligands, the exploration of new ligand scaffolds is a vibrant area of investigation.

Complexes of d-block metals with dioxime ligands have the potential to exhibit interesting photophysical properties. For example, hafnium(IV) oxo clusters with imide-dioxime and catechol-oxime ligands have been shown to exhibit fluorescence in solution at room temperature. nih.gov This luminescence is attributed to ligand-centered transitions, with the metal ion playing a role in modulating the photophysical properties. nih.gov This suggests that with appropriate design, complexes of this compound could be developed as new electroluminescent materials. The extended π-system of the phenyl groups in the ligand could be beneficial for charge transport and for tuning the emission wavelength.

Table 1: Photophysical Properties of Selected Luminescent Metal Complexes

| Complex Type | Emission Color | Quantum Yield (%) | Application |

| Iridium(III) Complexes | Green, Red | Up to 100 (internal) | OLEDs jmaterenvironsci.commdpi.com |

| Hafnium(IV) Dioxime Clusters | Blue | - | Potential for Sensing nih.gov |

| Zinc(II) Schiff Base Complexes | Blue to Yellow | - | OLEDs mdu.ac.inresearchgate.net |

Role as Model Compounds in Biochemical Systems Research

Transition metal complexes play a crucial role in mimicking the structure and function of the active sites of metalloenzymes. yale.eduwku.edu These synthetic analogues provide valuable insights into the reaction mechanisms of their biological counterparts. Dioxime ligands, with their ability to stabilize various oxidation states of metal ions and their tunable electronic properties, are well-suited for the development of such biomimetic models.

Non-heme diiron enzymes, for example, are involved in a wide range of biological oxidation reactions, including the activation of molecular oxygen. nih.gov The active sites of these enzymes feature iron centers coordinated by histidine and carboxylate residues. The development of synthetic diiron complexes that can replicate the dioxygen activation chemistry of these enzymes is a major goal in bioinorganic chemistry. cmu.edu While much of the work in this area has focused on ligands other than dioximes, the fundamental coordination chemistry of dioximes suggests they could be used to create structural and functional models of such active sites.

The study of cobalt complexes with diimine-dioxime ligands as catalysts for hydrogen evolution is itself a form of biomimetic chemistry, as these systems model the function of hydrogenase enzymes. nih.gov The proton relay function of the oxime bridge is a key feature that is inspired by the proton transfer pathways in the natural enzymes.

Furthermore, the interaction of metal-dioxime complexes with biological molecules is an area of growing interest. The ability of these complexes to bind to DNA and other biomolecules could lead to the development of new therapeutic or diagnostic agents. The planar nature of some metal-dioxime complexes could facilitate intercalation with DNA base pairs, a common binding mode for many anticancer drugs.

Mimicking Vitamin B12 Systems

The intricate structure of Vitamin B12, a vital coenzyme in various metabolic processes, has long inspired the development of synthetic mimics to understand its biological functions and to create novel catalysts. Dioxime complexes of cobalt, often referred to as cobaloximes, have emerged as excellent models for studying the chemistry of the cobalt-carbon bond central to Vitamin B12's reactivity.

While specific research on the cobalt complexes of this compound as Vitamin B12 mimics is not extensively documented in publicly available literature, the general principles of cobaloximes can be extrapolated. The core of these models consists of a cobalt ion coordinated to two dioxime ligands in a square planar arrangement. The phenyl groups in this compound would influence the electronic properties and steric environment of the cobalt center, thereby modulating the stability and reactivity of the crucial Co-C bond.

Table 1: Comparison of Structural Features of Vitamin B12 and a Hypothetical Cobaloxime with this compound

| Feature | Vitamin B12 (Cobalamin) | Hypothetical Cobaloxime Complex |

| Metal Center | Cobalt(III) | Cobalt(III) |

| Equatorial Ligand | Corrin Ring | Two this compound ligands |

| Axial Ligands | Varied (e.g., CN, OH, 5'-deoxyadenosyl) | Varied (e.g., alkyl groups, pyridine) |

| Key Functionality | Reversible formation and cleavage of a Co-C bond | Mimics the Co-C bond chemistry |

Future research could explore the synthesis and characterization of such a complex to investigate how the specific electronic and steric features of the this compound ligand affect the properties of the cobalt center and its reactivity as a Vitamin B12 model.

Studies as Enzyme Inhibitor Models

The diverse structures and functionalities of organic molecules make them prime candidates for the development of enzyme inhibitors, which are crucial tools in pharmacology and biochemistry. Dioximes and their metal complexes have been investigated for their potential to inhibit various enzymes. The mechanism of inhibition often involves the coordination of the dioxime moiety or its metal complex to the active site of an enzyme, thereby blocking its catalytic activity.

There is a lack of specific studies focusing on this compound as an enzyme inhibitor. However, the presence of aromatic phenyl groups and the conjugated ene-dione system, in addition to the dioxime functional groups, provides a scaffold that could be tailored for specific enzyme targets. The phenyl rings can engage in π-π stacking or hydrophobic interactions within an enzyme's active site, while the dioxime groups can act as hydrogen bond donors and acceptors or as chelating agents for metal ions essential for enzyme function.

Table 2: Potential Interaction Modes of this compound with Enzyme Active Sites

| Functional Group | Potential Interaction |

| Phenyl Rings | Hydrophobic interactions, π-π stacking |

| Dioxime Groups | Hydrogen bonding, Metal chelation |

| Alkene Linker | Conformational rigidity, potential for specific geometric arrangements |

Further research is warranted to screen this compound and its derivatives against a range of enzymes to identify potential inhibitory activities and to elucidate the underlying mechanisms.

Analytical Chemistry Applications (e.g., Trace Metal Analysis)

Dioximes are renowned for their ability to form stable, colored complexes with various metal ions. This property has been extensively utilized in analytical chemistry for the detection and quantification of trace metals. The most famous example is the use of dimethylglyoxime for the gravimetric and spectrophotometric determination of nickel.

While specific applications of this compound in routine trace metal analysis are not well-established, its structure suggests potential utility in this area. The presence of two oxime groups allows for the formation of stable five- or six-membered chelate rings with metal ions. The phenyl substituents could enhance the molar absorptivity of the resulting metal complexes, leading to higher sensitivity in spectrophotometric methods. Furthermore, the solubility of the ligand and its metal complexes in organic solvents could be exploited for solvent extraction and preconcentration of trace metals from aqueous samples.

Potential advantages of this compound in trace metal analysis could include:

High Selectivity: The specific geometry and electronic nature of the dioxime could lead to selective binding with certain metal ions.

Enhanced Sensitivity: The aromatic rings may lead to stronger absorption in the UV-visible spectrum for the metal complexes.

Tunable Solubility: The organic nature of the molecule allows for its use in non-aqueous media and for extraction purposes.

Systematic studies are needed to evaluate the complexation reactions of this dioxime with various metal ions and to develop new analytical methods based on these interactions.

Supramolecular Chemistry and Self-Assembly of Dioxime-Based Architectures

Supramolecular chemistry, the study of systems involving intermolecular interactions, has opened up new avenues for the design and synthesis of complex, functional architectures. Dioximes, with their ability to form hydrogen bonds and coordinate to metal centers, are excellent building blocks for the construction of supramolecular assemblies.

Table 3: Intermolecular Interactions Involving this compound in Supramolecular Assembly

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Oxime (-OH) and Oxime (N) | Dimers, chains, sheets |

| Coordination Bonding | Dioxime groups and Metal ions | Coordination polymers, MOFs |

| π-π Stacking | Phenyl rings | Stabilized packing in solid state |

The investigation into the self-assembly behavior of this compound, both in the presence and absence of metal ions, represents a promising frontier for the development of new materials with interesting structural and functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.